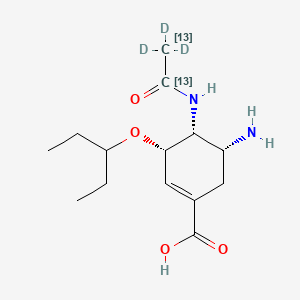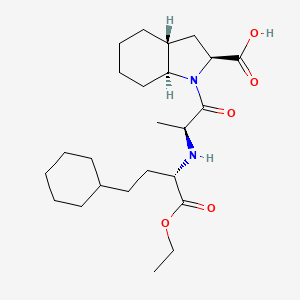
Hexahydrotrandolapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrotrandolapril is a derivative of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. It is a non-sulhydryl prodrug that is metabolized in the liver to its active form, trandolaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydrotrandolapril involves multiple steps. One method includes the preparation of 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of dimethyl formamide and 1-pyrrole cyclohexene to prepare 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to (2S)-octahydro-1H-indole-2-methyl carboxylate using methanol and palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring process control, safety, and cost-effectiveness. The methods involve the use of high-performance thin-layer chromatography (HPTLC) for validation and quality control .
Chemical Reactions Analysis
Types of Reactions: Hexahydrotrandolapril undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the active form, trandolaprilat .
Scientific Research Applications
Hexahydrotrandolapril has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the validation of pharmaceutical formulations.
Biology: Studied for its interactions with natural excipients in solid dosage forms.
Industry: Employed in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
Hexahydrotrandolapril, like trandolapril, is an ACE inhibitor. It prevents the formation of angiotensin II from angiotensin I by inhibiting the ACE enzyme. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The compound undergoes enzymatic hydrolysis in the liver to form its active metabolite, trandolaprilat, which exerts the therapeutic effects .
Comparison with Similar Compounds
Ramipril: Another ACE inhibitor with similar applications in hypertension and heart failure treatment.
Enalapril: Widely used ACE inhibitor with a similar mechanism of action.
Perindopril: Known for its long-acting effects in the treatment of hypertension.
Uniqueness: Hexahydrotrandolapril is unique due to its specific synthetic route and the intermediates involved in its production. Its non-sulhydryl nature differentiates it from other ACE inhibitors, potentially reducing certain side effects associated with sulfhydryl-containing compounds .
Properties
Molecular Formula |
C24H40N2O5 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C24H40N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h16-21,25H,3-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
DUGIBDLRAMZMEA-WTNASJBWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


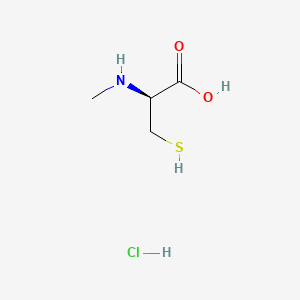
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)
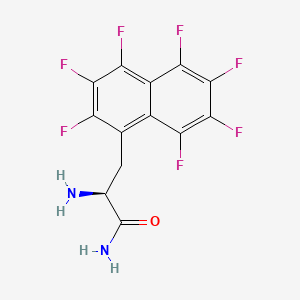
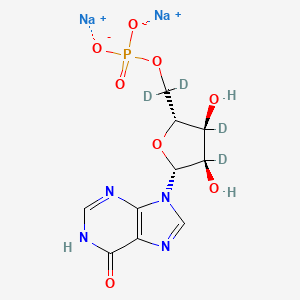


![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
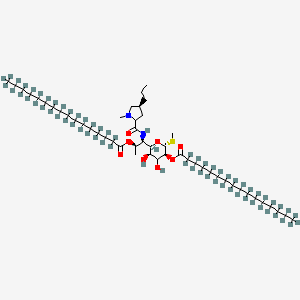
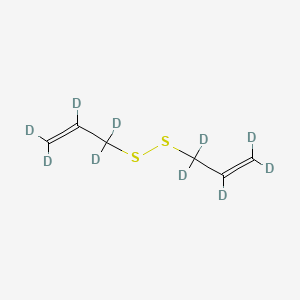
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
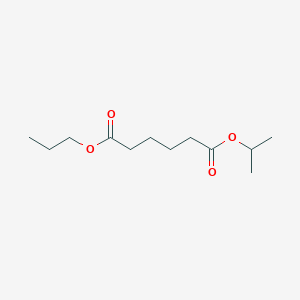
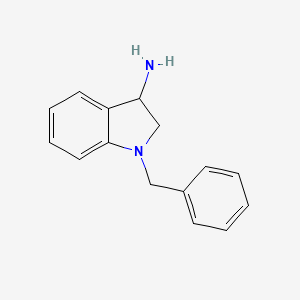
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
